molecular formula C7H7BrClNO B12445648 2-(5-Bromo-2-chloropyridin-3-YL)ethanol

2-(5-Bromo-2-chloropyridin-3-YL)ethanol

Cat. No.: B12445648
M. Wt: 236.49 g/mol
InChI Key: JLNSIKLXGVJLCK-UHFFFAOYSA-N
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Description

2-(5-Bromo-2-chloropyridin-3-YL)ethanol is an organic compound with the molecular formula C7H7BrClNO. It is a derivative of pyridine, characterized by the presence of bromine and chlorine substituents on the pyridine ring, and an ethanol group attached to the third carbon of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Bromo-2-chloropyridin-3-YL)ethanol typically involves the bromination and chlorination of pyridine derivatives, followed by the introduction of the ethanol group. One common method involves the reaction of 3-chloropyridine with bromine to form 5-bromo-3-chloropyridine. This intermediate is then reacted with ethylene oxide under basic conditions to yield this compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 2-(5-Bromo-2-chloropyridin-3-YL)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2-(5-Bromo-2-chloropyridin-3-YL)ethanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects . The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action .

Comparison with Similar Compounds

  • 2-(5-Bromo-2-chloropyridin-3-YL)methanol
  • 2-(5-Bromo-2-chloropyridin-3-YL)acetic acid
  • 2-(5-Bromo-2-chloropyridin-3-YL)acetaldehyde

Comparison: 2-(5-Bromo-2-chloropyridin-3-YL)ethanol is unique due to the presence of the ethanol group, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and biological activity, making it a valuable compound for specific applications .

Properties

Molecular Formula

C7H7BrClNO

Molecular Weight

236.49 g/mol

IUPAC Name

2-(5-bromo-2-chloropyridin-3-yl)ethanol

InChI

InChI=1S/C7H7BrClNO/c8-6-3-5(1-2-11)7(9)10-4-6/h3-4,11H,1-2H2

InChI Key

JLNSIKLXGVJLCK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1CCO)Cl)Br

Origin of Product

United States

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